Cas no 123749-02-0 ((8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one)

(8aR)-2,3,6,7,8,8a-Hexahydro-1H-indolizin-5-one is a chiral bicyclic lactam compound featuring a fused indolizine scaffold. Its rigid structure and stereochemical purity make it a valuable intermediate in organic synthesis, particularly for the preparation of alkaloids and pharmaceutical building blocks. The (8aR) configuration ensures enantioselectivity in asymmetric reactions, while the lactam functionality offers reactivity for further derivatization. This compound is often utilized in medicinal chemistry research due to its potential as a precursor for bioactive molecules. High purity and well-defined stereochemistry are key advantages, enabling precise control in synthetic pathways. Suitable for use under inert conditions, it is typically supplied as a solid or solution for laboratory-scale applications.
(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one structure
123749-02-0 structure
Product name:(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
CAS No:123749-02-0
MF:C8H13NO
MW:139.194922208786
CID:1102727
PubChem ID:11051727

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one Chemical and Physical Properties

Names and Identifiers

    • (8aR)-hexahydro-5(1H)-Indolizinone
    • (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
    • (R)-Hexahydroindolizin-5(1H)-one
    • 123749-02-0
    • Inchi: InChI=1S/C8H13NO/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2/t7-/m1/s1
    • InChI Key: RDPDXQHZOLPNMZ-SSDOTTSWSA-N
    • SMILES: C1CC2CCCN2C(=O)C1

Computed Properties

  • Exact Mass: 139.09979
  • Monoisotopic Mass: 139.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3Ų
  • XLogP3: 0.7

Experimental Properties

  • PSA: 20.31

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4004-1G
(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
123749-02-0 95%
1g
¥ 8,910.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4004-250MG
(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
123749-02-0 95%
250MG
¥ 3,564.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4004-5G
(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
123749-02-0 95%
5g
¥ 26,730.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4004-100.0mg
(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
123749-02-0 95%
100.0mg
¥2231.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4004-500.0mg
(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
123749-02-0 95%
500.0mg
¥5940.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4004-500MG
(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
123749-02-0 95%
500MG
¥ 5,940.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4004-100mg
(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
123749-02-0 95%
100mg
¥2231.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4004-1.0g
(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
123749-02-0 95%
1.0g
¥8910.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4004-500mg
(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
123749-02-0 95%
500mg
¥5940.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4004-1g
(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
123749-02-0 95%
1g
¥8910.0 2024-04-25

Additional information on (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one

Introduction to CAS No 123749-02-0 and (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one

CAS No 123749-02-0 is a significant compound in the realm of pharmaceutical chemistry, particularly in the development of novel bioactive molecules. This compound, chemically known as (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one, has garnered considerable attention due to its unique structural properties and promising pharmacological potential. The indolizinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in modulating biological pathways. The specific stereochemistry at the (8aR) position further enhances its interest as a lead compound for drug discovery.

The structural framework of (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one incorporates a cyclohexane ring fused to an indole system, with an oxidized ketone group at the 5-position. This configuration imparts distinct electronic and steric properties that make it an attractive candidate for further derivatization. In recent years, there has been a surge in research focused on indolizinone derivatives due to their reported activities against various therapeutic targets.

One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes involved in cancer metabolism. Emerging research suggests that indolizinone derivatives can disrupt metabolic pathways such as glycolysis and glutaminolysis in tumor cells. For instance, studies have shown that compounds with a similar scaffold can modulate the activity of key enzymes like lactate dehydrogenase (LDH) and glutaminase. These findings are particularly intriguing given the growing interest in metabolic targeting as a strategy for cancer therapy.

Another area where (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one shows promise is in the treatment of neurodegenerative diseases. The indolizinone core has been identified as a potential binding site for neuroprotective agents. Preliminary studies indicate that this compound can interact with receptors and enzymes implicated in Alzheimer's and Parkinson's diseases. The (8aR) stereochemistry appears to enhance binding affinity and selectivity, making it a valuable scaffold for designing next-generation therapeutics.

The synthesis of (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one presents both challenges and opportunities for synthetic chemists. The construction of the cyclohexane ring fused to the indole system requires precise control over reaction conditions to achieve high enantiomeric purity. Advanced synthetic methodologies such as asymmetric hydrogenation and transition-metal-catalyzed cyclizations have been employed to access this compound efficiently. These techniques not only improve yield but also enable the introduction of diverse functional groups for further pharmacological optimization.

In terms of pharmacokinetic properties, CAS No 123749-02-0 exhibits favorable solubility and metabolic stability in preclinical models. This makes it an excellent candidate for further development into an oral therapeutic agent. Additionally, computational modeling studies have suggested that this compound can cross the blood-brain barrier (BBB), raising hopes for its use in central nervous system (CNS) disorders. Such properties are critical for ensuring that the drug reaches its target site effectively.

The pharmaceutical industry has taken notice of the potential of (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one, leading to several ongoing clinical trials and academic collaborations. Researchers are exploring its efficacy in treating conditions ranging from cancer to neurodegenerative diseases. The combination of structural versatility and biological activity makes this compound a cornerstone in modern drug discovery efforts.

Looking ahead, the future of CAS No 123749-02-0 lies in its ability to be modified into more potent and selective derivatives. By leveraging structure-activity relationship (SAR) studies and high-throughput screening (HTS), scientists aim to identify analogs with improved pharmacological profiles. The integration of machine learning algorithms into drug design processes could further accelerate this process by predicting novel molecular structures with desired properties.

In conclusion,(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one represents a promising lead compound with significant therapeutic potential across multiple disease areas. Its unique structural features and favorable pharmacokinetic properties position it as a key player in future pharmaceutical developments. As research continues to uncover new applications for this compound,CAS No 123749-02-0 is poised to make substantial contributions to medicine.

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Amadis Chemical Company Limited
(CAS:123749-02-0)(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
A1042213
Purity:99%
Quantity:1g
Price ($):1215.0